molecular formula C11H13NO3S2 B14686741 2-[(4-Methylphenyl)sulfonyl]-3,6-dihydro-2h-1,2-thiazine 1-oxide CAS No. 33210-01-4

2-[(4-Methylphenyl)sulfonyl]-3,6-dihydro-2h-1,2-thiazine 1-oxide

Cat. No.: B14686741
CAS No.: 33210-01-4
M. Wt: 271.4 g/mol
InChI Key: OVRXKGGZZHBLNJ-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)sulfonyl]-3,6-dihydro-2h-1,2-thiazine 1-oxide is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a sulfonyl group attached to a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)sulfonyl]-3,6-dihydro-2h-1,2-thiazine 1-oxide typically involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable thiazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)sulfonyl]-3,6-dihydro-2h-1,2-thiazine 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted thiazine derivatives, depending on the nucleophile used.

Scientific Research Applications

2-[(4-Methylphenyl)sulfonyl]-3,6-dihydro-2h-1,2-thiazine 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)sulfonyl]-3,6-dihydro-2h-1,2-thiazine 1-oxide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Methylphenyl)sulfonyl]-3,6-dihydro-2h-1,2-thiazine 1-oxide is unique due to its specific thiazine ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

33210-01-4

Molecular Formula

C11H13NO3S2

Molecular Weight

271.4 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-3,6-dihydrothiazine 1-oxide

InChI

InChI=1S/C11H13NO3S2/c1-10-4-6-11(7-5-10)17(14,15)12-8-2-3-9-16(12)13/h2-7H,8-9H2,1H3

InChI Key

OVRXKGGZZHBLNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC=CCS2=O

Origin of Product

United States

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